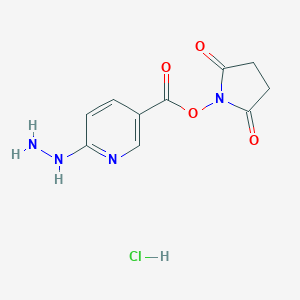
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to naturally occurring corticosteroids but has been modified to enhance its pharmacological effects and reduce side effects. It is commonly used in medical treatments for conditions such as allergies, asthma, and autoimmune diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6alpha position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl groups at the 17 and 21 positions are introduced through selective oxidation reactions, often using reagents like osmium tetroxide or chromium trioxide.
Acetylation: The final step involves acetylation of the hydroxyl group at the 21 position using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, high-yield purification techniques like crystallization and chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s pharmacological properties.
Substitution: Halogenation and other substitution reactions can modify the fluorine atom or other functional groups, potentially creating new derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Chromium trioxide, osmium tetroxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or Selectfluor.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, each with distinct pharmacological profiles. For example, oxidation can yield 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione, while reduction can produce 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-diol.
科学的研究の応用
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Studying the effects of fluorination on steroid activity and stability.
Biology: Investigating the compound’s impact on cellular signaling pathways and gene expression.
Medicine: Developing new treatments for inflammatory and autoimmune diseases.
Industry: Formulating pharmaceuticals and exploring new drug delivery systems.
作用機序
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change, allowing the receptor-ligand complex to translocate to the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, leading to reduced inflammation and immune response.
類似化合物との比較
Similar Compounds
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties but different fluorination and methylation patterns.
Prednisolone: A naturally occurring corticosteroid with a similar mechanism of action but lacking the fluorine atom.
Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16 position.
Uniqueness
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate is unique due to its specific fluorination at the 6alpha position and acetylation at the 21 position. These modifications enhance its potency and reduce its side effects compared to other corticosteroids. The presence of the fluorine atom increases the compound’s stability and affinity for glucocorticoid receptors, making it a highly effective anti-inflammatory agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1692-75-7 |
|---|---|
分子式 |
C24H33FO5 |
分子量 |
420.5 g/mol |
IUPAC名 |
[2-(6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H33FO5/c1-13-9-18-16-11-20(25)19-10-15(27)5-7-22(19,3)17(16)6-8-23(18,4)24(13,29)21(28)12-30-14(2)26/h10,13,16-18,20,29H,5-9,11-12H2,1-4H3 |
InChIキー |
VNSZSSZJPJYIIB-UHFFFAOYSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)F |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C(CC(=O)O)O)O)C)C)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


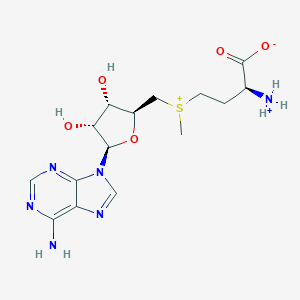
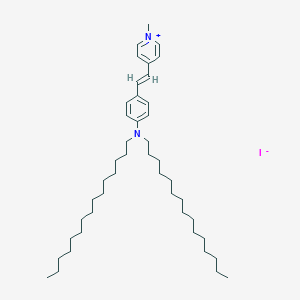
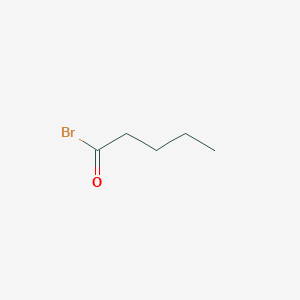
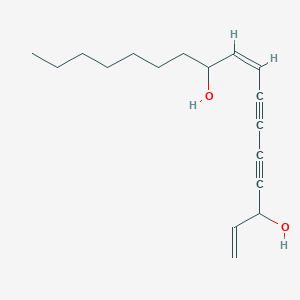
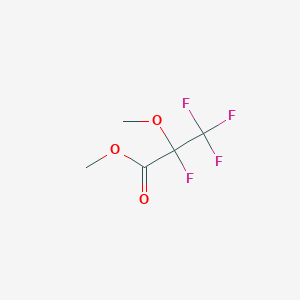
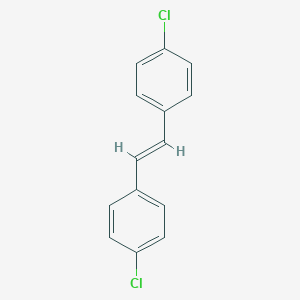
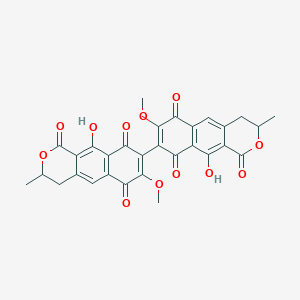
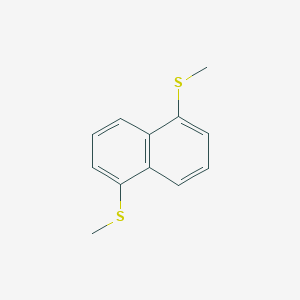
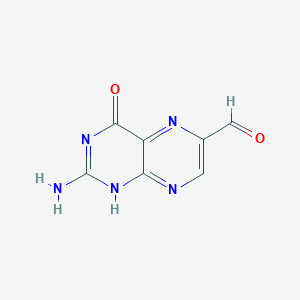
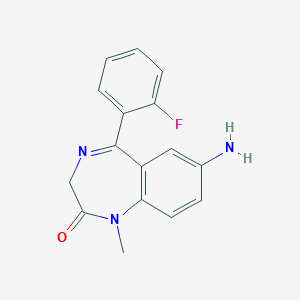
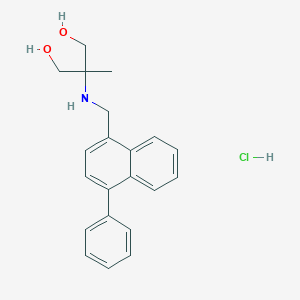
![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
![9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B158408.png)
